Benzamide, 5-chloro-N-(4-chlorophenyl)-2-nitro-
Description
The compound 5-chloro-N-(4-chlorophenyl)-2-nitrobenzamide is a benzamide derivative featuring a nitro group at the 2-position, a chlorine atom at the 5-position on the benzamide ring, and a 4-chlorophenyl substituent on the amide nitrogen. Key applications of related benzamides include antimicrobial, antifungal, and anticancer activities, as well as roles in enzyme inhibition .
Properties
IUPAC Name |
5-chloro-N-(4-chlorophenyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17(19)20/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLXXVTZPNCJRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357979 | |
| Record name | Benzamide, 5-chloro-N-(4-chlorophenyl)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188604-94-6 | |
| Record name | Benzamide, 5-chloro-N-(4-chlorophenyl)-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-chloro-N-(4-chlorophenyl)-2-nitro- typically involves the nitration of 5-chloro-N-(4-chlorophenyl)benzamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 5-chloro-N-(4-chlorophenyl)-2-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro substituents can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: 5-chloro-N-(4-chlorophenyl)-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Nitroso or hydroxylamine derivatives.
Scientific Research Applications
Benzamide, 5-chloro-N-(4-chlorophenyl)-2-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, 5-chloro-N-(4-chlorophenyl)-2-nitro- involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways. In medicinal applications, the compound may interact with cellular receptors or enzymes, modulating signaling pathways involved in inflammation or cell proliferation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of benzamide derivatives is highly dependent on the substituents' electronic and steric properties. Below is a comparative analysis of structurally related compounds:
Key Observations :
Physicochemical Properties
- Solubility and Stability : Nitro groups reduce solubility in aqueous media but enhance stability under acidic conditions. Methoxy and sulphamoyl groups improve water solubility via hydrogen bonding .
- Melting Points : Hydroxy derivatives (e.g., CAS 1147-98-4) melt at ~266–268°C, while methoxy analogs (e.g., 4a–4t) have lower melting points due to reduced crystallinity .
Toxicological and Regulatory Considerations
- Nitro Group Risks: Nitrofuran derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) are potent carcinogens in rodent models, inducing bladder and renal pelvis carcinomas .
- Regulatory Status : Niclosamide (a 2-hydroxy analog) is banned in certain applications due to toxicity, highlighting the need for rigorous safety profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
